N'-(2-bromo-4,6-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide
Description
N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide: is a synthetic organic compound characterized by the presence of bromine, fluorine, and sulfur atoms within its molecular structure
Properties
IUPAC Name |
N'-(2-bromo-4,6-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2N2O2S/c14-9-4-7(15)5-10(16)11(9)18-13(20)12(19)17-6-8-2-1-3-21-8/h1-5H,6H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEZOMRLZBSZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4,6-difluoroaniline and 2-thienylmethylamine.
Formation of Intermediate: The initial step involves the reaction of 2-bromo-4,6-difluoroaniline with a suitable reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-thienylmethylamine under controlled conditions to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide may involve:
Scale-Up of Reactions: The synthetic route is scaled up to produce larger quantities of the compound.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and efficiency.
Automated Processes: Automated reactors and purification systems are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired effect.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
Structural Features: The presence of both bromine and fluorine atoms, along with the thienylmethyl group, imparts unique chemical and physical properties to the compound.
Reactivity: The specific arrangement of functional groups influences the compound’s reactivity and interactions with other molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
